N'-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol. The reaction proceeds through a condensation mechanism, forming the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: The nitro groups can be reduced to amines, and the hydrazone can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with cellular components:
Oxidative Phosphorylation Uncoupling: The compound disrupts the proton gradient across the mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and increased production of reactive oxygen species.
Molecular Targets: Targets include mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound and used in similar applications for detecting carbonyl compounds.
2,4-Dinitrophenol: Known for its uncoupling properties and used in biochemical studies.
Uniqueness
N’-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combined structural features of a dinitrophenyl group and a benzodioxine moiety, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H12N4O7 |
---|---|
Molecular Weight |
360.28 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-15(14-8-25-12-3-1-2-4-13(12)26-14)17-16-10-6-5-9(18(21)22)7-11(10)19(23)24/h1-7,14,16H,8H2,(H,17,20) |
InChI Key |
OALHUUJPDWNYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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